DL-AP5 sodium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

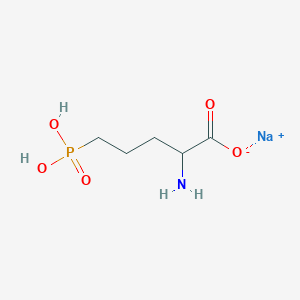

分子式 |

C5H11NNaO5P |

|---|---|

分子量 |

219.11 g/mol |

IUPAC名 |

sodium 2-amino-5-phosphonopentanoate |

InChI |

InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |

InChIキー |

KWRCYAPNGUCHOE-UHFFFAOYSA-M |

正規SMILES |

C(CC(C(=O)[O-])N)CP(=O)(O)O.[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of DL-AP5 Sodium: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-5-phosphonopentanoic acid sodium salt (DL-AP5 sodium) is a well-characterized and widely utilized pharmacological tool in neuroscience research. It is a synthetic antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of DL-AP5, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

DL-AP5 is a racemic mixture of the D- and L-isomers, with the D-isomer (D-AP5) being the more biologically active component.[1][2] It functions as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1][2] By competing with the endogenous agonist glutamate, DL-AP5 prevents the opening of the NMDA receptor channel, thereby inhibiting the influx of calcium ions (Ca2+) into the postsynaptic neuron. This action is fundamental to its experimental utility, as NMDA receptor-mediated Ca2+ influx is a critical trigger for numerous forms of synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4] The D-isomer of AP5 has been shown to be approximately 52-fold more potent than the L-isomer.[1][2]

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the glutamate binding site on the GluN2 subunit of the NMDA receptor. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. For the channel to open, both the glutamate binding site on the GluN2 subunit and the glycine/D-serine co-agonist binding site on the GluN1 subunit must be occupied. Furthermore, the voltage-dependent block by magnesium ions (Mg2+) within the channel pore must be relieved by depolarization of the postsynaptic membrane.

DL-AP5, due to its structural similarity to glutamate, binds to the glutamate binding pocket on the GluN2 subunit but does not induce the conformational change necessary for channel activation. This competitive inhibition prevents glutamate from binding and, consequently, blocks the ion flux through the NMDA receptor channel. This blockade of NMDA receptor function has profound effects on synaptic transmission and plasticity.

Data Presentation

The following table summarizes key quantitative data regarding the interaction of AP5 isomers with the NMDA receptor.

| Compound | Parameter | Value | Species | Preparation | Reference |

| D-AP5 | Kd | 1.4 µM | Rat | Brain | [5][6] |

| D-AP5 | IC50 | 3.7 ± 0.32 µM | Rat | Cortical Wedges | |

| DL-AP5 | Potency Ratio (D/L) | ~52-fold | - | - | [1][2] |

| DL-AP5 | Concentration to block LTP | 20-50 µM | Rat | Hippocampal Slices | [1] |

Signaling Pathways

The blockade of NMDA receptors by DL-AP5 directly impacts downstream signaling cascades that are crucial for synaptic plasticity. The following diagram illustrates the canonical NMDA receptor signaling pathway leading to Long-Term Potentiation (LTP) and how DL-AP5 interferes with this process.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the methodology to assess the effect of DL-AP5 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.

Materials:

-

Brain slices (e.g., hippocampal) or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

Patch pipettes (3-5 MΩ)

-

Patch-clamp amplifier and data acquisition system

-

This compound salt

-

NMDA

-

Tetrodotoxin (TTX) to block voltage-gated sodium channels

-

Bicuculline to block GABAA receptors

-

CNQX to block AMPA/kainate receptors

Procedure:

-

Prepare brain slices or cultured neurons according to standard laboratory procedures.

-

Continuously perfuse the recording chamber with oxygenated aCSF.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

To isolate NMDA receptor-mediated currents, perfuse the slice with aCSF containing TTX, bicuculline, and CNQX.

-

Evoke synaptic responses by electrical stimulation of afferent fibers.

-

To confirm the presence of NMDA receptor currents, change the holding potential to +40 mV to relieve the Mg2+ block.

-

Apply a known concentration of NMDA to the bath to elicit a baseline current.

-

Wash out the NMDA and allow the current to return to baseline.

-

Bath-apply DL-AP5 (e.g., 50 µM) for a sufficient duration to ensure equilibration.

-

Re-apply the same concentration of NMDA in the presence of DL-AP5 and record the current.

-

A significant reduction in the NMDA-evoked current indicates the antagonistic effect of DL-AP5.

Receptor Binding Assay: Competitive Binding

This protocol outlines a competitive binding assay to determine the affinity of DL-AP5 for the NMDA receptor using a radiolabeled antagonist.

Materials:

-

Rat brain membrane preparation (e.g., cortical or hippocampal)

-

Radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653)

-

This compound salt (unlabeled competitor)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare synaptic membranes from rat brain tissue.

-

In a series of tubes, add a constant concentration of the radiolabeled antagonist.

-

Add increasing concentrations of unlabeled DL-AP5 to the tubes.

-

Initiate the binding reaction by adding the membrane preparation to each tube.

-

Incubate the mixture at a defined temperature and for a specific duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The concentration of DL-AP5 that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of DL-AP5 on Long-Term Potentiation (LTP) in hippocampal slices.

References

- 1. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to DL-AP5 Sodium as an NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DL-AP5 sodium, a widely used competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It details its mechanism of action, physicochemical properties, and its effects in various experimental models. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), also known as DL-APV, is a racemic mixture of the D- and L-isomers of AP5.[1][2] It is a potent and selective competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2][3] DL-AP5 exerts its effects by competing with the endogenous agonist glutamate at its binding site on the GluN2 subunit of the NMDA receptor.[4][5] The D-isomer, D-AP5, is the more active enantiomer, exhibiting significantly higher potency than the L-isomer.[6] Due to its selective antagonism, DL-AP5 is an invaluable tool for investigating the physiological and pathological roles of NMDA receptors.

Physicochemical Properties

This compound salt is the water-soluble form of DL-AP5, making it convenient for use in aqueous solutions for in vitro and in vivo experiments.[7]

| Property | Value | Reference |

| Chemical Name | DL-2-Amino-5-phosphonopentanoic acid sodium salt | [6] |

| Alternative Names | DL-APV sodium salt | [2] |

| Molecular Formula | C₅H₁₁NNaO₅P | [8] |

| Molecular Weight | 219.11 g/mol | [8] |

| CAS Number | 76326-31-3 (for DL-AP5) | [2] |

| Solubility | Soluble in water | [7] |

| Purity | Typically >99% | [8] |

| Appearance | White solid | [2] |

Mechanism of Action

DL-AP5 is a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[4][5] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[9] Upon activation, the channel opens, allowing the influx of Ca²⁺ and Na⁺ ions, which triggers a cascade of intracellular signaling pathways.[3]

DL-AP5, by competitively binding to the glutamate site, prevents the conformational change necessary for channel opening, thereby inhibiting ion flux and subsequent downstream signaling.[4] This blockade of NMDA receptor function has profound effects on synaptic transmission and plasticity.

Figure 1: Mechanism of DL-AP5 action on the NMDA receptor signaling pathway.

Quantitative Data

The inhibitory potency of DL-AP5 and its active isomer, D-AP5, has been quantified in various experimental preparations.

Table 1: In Vitro Inhibitory Potency of AP5 Derivatives

| Compound | Preparation | IC₅₀ (µM) | Kᵢ (nM) | Reference |

| D-AP5 | Rat cortical wedges (antagonism of 40 µM NMDA) | 3.7 ± 0.32 | - | [10] |

| D-AP5 | - | - | Calculated from IC₅₀ and EC₅₀ of glutamate | [4] |

| DL-AP5 | Mouse prelimbic cortex neurons (evoked NMDAR current) | Full antagonism at 50 µM | - | [2][11] |

Table 2: In Vivo Dose-Response Effects of D-AP5

| Species | Administration Route | Dose Range | Effect | Reference |

| Rat | Intracerebroventricular | 0-50 mM (osmotic minipump) | Linear dose-dependent impairment of spatial learning and LTP | [12][13] |

| Rat | Systemic (i.v.) | 50-100 mg/kg | 70-100% reduction in NMDA-evoked excitations | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure NMDA receptor-mediated currents in neuronal slices and assess the inhibitory effect of DL-AP5.

Figure 2: Experimental workflow for whole-cell patch-clamp recording with DL-AP5.

Materials:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose. Continuously bubbled with 95% O₂ / 5% CO₂.

-

Internal Solution (for patch pipette): (in mM) 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.

-

This compound Salt Stock Solution: 50 mM in distilled water.

-

Other Antagonists: To isolate NMDA currents, include antagonists for AMPA/kainate receptors (e.g., 20 µM CNQX) and GABAₐ receptors (e.g., 100 µM picrotoxin) in the aCSF.

Procedure:

-

Slice Preparation: Prepare 300-400 µm thick brain slices (e.g., hippocampus) from a rodent using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature.

-

Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Patching: Using a glass micropipette filled with internal solution, establish a gigaseal and then a whole-cell configuration on a target neuron.

-

Baseline Recording: Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor. Evoke synaptic currents using a stimulating electrode placed in an appropriate afferent pathway. Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

-

DL-AP5 Application: Bath-apply this compound at the desired concentration (e.g., 50-100 µM) for 10-15 minutes.

-

Recording with DL-AP5: Record NMDA receptor-mediated EPSCs in the presence of DL-AP5.

-

Washout: Perfuse the slice with aCSF without DL-AP5 for at least 20 minutes to observe any reversal of the antagonist's effect.

-

Data Analysis: Measure the amplitude and decay kinetics of the EPSCs before, during, and after DL-AP5 application to quantify the degree of inhibition.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal and can be adapted to assess the effect of locally infused DL-AP5.

Materials:

-

Microdialysis Probes: With appropriate membrane length (e.g., 1-4 mm) and molecular weight cutoff.

-

Perfusion Fluid: Typically aCSF.

-

This compound Salt: To be added to the perfusion fluid for reverse dialysis.

-

Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry for neurotransmitter analysis.

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow flow rate (e.g., 0.5-2 µL/min).[14]

-

Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[14]

-

Reverse Dialysis of DL-AP5: Switch to a perfusion fluid containing this compound at a known concentration.

-

Sample Collection: Continue collecting dialysate samples to measure the effect of DL-AP5 on extracellular neurotransmitter levels.

-

Analysis: Analyze the collected samples using HPLC or another sensitive analytical technique to quantify neurotransmitter concentrations.

Intracellular Calcium Imaging

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration in response to NMDA receptor activation and its blockade by DL-AP5.[15][16][17]

Materials:

-

Fura-2 AM: Stock solution in DMSO.

-

Pluronic F-127: To aid in dye loading.

-

Hanks' Balanced Salt Solution (HBSS): Or other suitable physiological buffer.

-

NMDA and Glycine (B1666218): For receptor activation.

-

This compound Salt: For receptor antagonism.

-

Fluorescence Microscopy Setup: With excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

-

Cell Culture: Plate neurons on glass coverslips suitable for imaging.

-

Dye Loading: Incubate the cells with Fura-2 AM (e.g., 1-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.[18]

-

De-esterification: Wash the cells with HBSS and incubate for another 30 minutes to allow for complete de-esterification of the dye.

-

Imaging: Mount the coverslip on the microscope stage. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

NMDA Application: Perfuse the cells with a solution containing NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) to induce a calcium influx.

-

DL-AP5 Application: After observing the response to NMDA, perfuse with a solution containing NMDA, glycine, and this compound (e.g., 100 µM) to assess the blockade of the calcium response.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. An increase in this ratio indicates an increase in intracellular calcium.

Downstream Effects and Logical Relationships

Blockade of NMDA receptors by DL-AP5 has significant consequences for downstream signaling cascades and gene expression, ultimately affecting synaptic plasticity and behavior.

Figure 3: Logical relationship of the effects of DL-AP5 from receptor blockade to behavioral outcomes.

By inhibiting NMDA receptor-mediated calcium influx, DL-AP5 prevents the activation of key downstream kinases such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the mitogen-activated protein kinase (MAPK) pathway.[19] This, in turn, can lead to reduced phosphorylation of the transcription factor cAMP response element-binding protein (CREB).[19][20] The phosphorylation of CREB is a critical step in the regulation of gene expression necessary for long-lasting forms of synaptic plasticity, such as long-term potentiation (LTP), and for memory consolidation.[21] Consequently, the application of DL-AP5 has been shown to impair LTP and induce deficits in learning and memory tasks.[12][13]

Conclusion

This compound is a cornerstone pharmacological tool for the study of NMDA receptor function. Its well-characterized mechanism as a competitive antagonist, coupled with its water solubility, makes it an ideal agent for a wide range of in vitro and in vivo applications. This guide provides a foundational understanding of its properties and experimental use, serving as a valuable resource for researchers investigating the intricate roles of NMDA receptors in neuroscience and developing novel therapeutics for neurological and psychiatric disorders.

References

- 1. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. This compound salt | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 9. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extrasynaptic NMDARs oppose synaptic NMDARs by triggering CREB shut-off and cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro | Semantic Scholar [semanticscholar.org]

- 12. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 15. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 16. ionbiosciences.com [ionbiosciences.com]

- 17. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. web.mit.edu [web.mit.edu]

A Technical Guide to DL-AP5 Sodium: An NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-AP5 sodium salt, with the full chemical name DL-2-Amino-5-phosphonopentanoic acid sodium salt , is a widely utilized pharmacological tool in neuroscience research.[1][2] It is a racemic mixture of the D- and L-isomers of AP5 and functions as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding at the glutamate (B1630785) site.[3] Due to its critical role in blocking NMDA receptor-mediated processes, DL-AP5 is instrumental in studies of synaptic plasticity, learning, and memory, and serves as a key compound for investigating neurological disorders involving glutamatergic dysfunction.[3][4] The sodium salt form offers the advantage of solubility in aqueous solutions.[1]

Mechanism of Action

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a pivotal role in excitatory synaptic transmission and plasticity.[5][6] For the channel to open, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block, which is typically achieved by depolarization of the postsynaptic membrane via AMPA receptor activation.[5][6] Upon opening, the NMDA receptor channel allows the influx of sodium (Na⁺) and, crucially, calcium (Ca²⁺) ions. This Ca²⁺ influx acts as a second messenger, triggering a cascade of intracellular signaling pathways that can lead to long-lasting changes in synaptic strength, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[6][7]

DL-AP5 exerts its inhibitory effect by competing with the endogenous ligand, glutamate, for its binding site on the NR2 subunit of the NMDA receptor.[3] By occupying this site, DL-AP5 prevents the glutamate-induced conformational change necessary for channel activation, thereby blocking the influx of Ca²⁺ and subsequent downstream signaling events. This action effectively inhibits NMDA-dependent synaptic plasticity.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of DL-AP5 in various experimental preparations.

| Experimental Model | Preparation | Concentration | Observed Effect | Citation(s) |

| Mouse Prelimbic Cortex | Brain Slice | 1 µM, 10 µM | Reduction of evoked NMDA receptor current | [3] |

| Mouse Prelimbic Cortex | Brain Slice | 50 µM | Full antagonism of evoked NMDA receptor current | [3] |

| Rat Hippocampal CA1 | Brain Slice | 20 µM | Complete prevention of field EPSP-LTP | [8] |

| Rat Hippocampal CA1 | Pyramidal Neurons | 50-100 µM | Typically used concentration for NMDA receptor antagonism | [1] |

| Rat Cortical Wedges | In Vitro | 3.7 ± 0.32 µM (IC₅₀) | Antagonism of 40 µM NMDA | [9] |

| Rat Spinal Neurons | In Vivo | 50-100 mg/kg (i.v.) | 70-100% reduction of NMDA-evoked excitations | [9] |

Key Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell Voltage Clamp Recordings

This protocol is adapted from methodologies used to measure evoked NMDA receptor currents in brain slices.[3]

Objective: To measure the effect of DL-AP5 on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Preparation:

-

Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region (e.g., mouse prelimbic cortex or rat hippocampus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF.

-

To isolate NMDA receptor currents, include antagonists for AMPA receptors (e.g., CNQX or NBQX) and GABA-A receptors (e.g., Gabazine or Picrotoxin) in the perfusion solution.[3]

Recording:

-

Establish a whole-cell voltage-clamp recording from a target neuron (e.g., Layer V pyramidal neuron).

-

Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDA receptor channels.[3]

-

Use a stimulating electrode placed in an appropriate afferent pathway (e.g., Layers II/III for cortical recordings) to evoke synaptic responses.

-

Deliver a single square pulse (e.g., 150 µs) every 10 seconds at an intensity that elicits a reliable NMDA current.[3]

-

Record a stable baseline of evoked NMDA-EPSCs for several minutes.

-

Bath-apply DL-AP5 at the desired concentration (e.g., 1-50 µM) and continue recording until the effect reaches a steady state. Full receptor antagonism is typically achieved at 50 µM.[3]

-

To confirm the reversibility of the block (washout), switch the perfusion back to the aCSF solution without DL-AP5.

Protocol 2: In Vivo Neuropharmacology - Intracerebroventricular (i.c.v.) Infusion

This protocol describes a general method for assessing the effects of DL-AP5 on learning and memory in rodents.[10][11]

Objective: To investigate the role of NMDA receptors in spatial learning by chronically infusing DL-AP5 into the brain.

Procedure:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant a cannula into a lateral ventricle.

-

Connect the cannula to an osmotic minipump filled with the desired concentration of D-AP5 (the more active isomer) or vehicle control, implanted subcutaneously.[10] Infusion rates are typically set for continuous delivery over several days.

-

Allow the animal to recover from surgery.

-

Conduct behavioral testing, such as the Morris water maze, to assess spatial learning and memory. The performance of the D-AP5-infused group is compared to the vehicle-treated control group.[10][11]

-

Following behavioral experiments, brain tissue can be collected to measure drug concentration and to perform electrophysiological recordings to confirm the blockade of LTP in vivo.[10]

Visualizations

Signaling Pathway

Caption: NMDA receptor activation pathway and competitive antagonism by DL-AP5.

Experimental Workflow

Caption: Workflow for in vitro electrophysiology experiments studying DL-AP5 effects.

References

- 1. This compound salt | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 2. usbio.net [usbio.net]

- 3. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. researchgate.net [researchgate.net]

- 9. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of DL-AP5 Sodium in Synaptic Plasticity Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and neural development. A key player in many forms of synaptic plasticity is the N-methyl-D-aspartate (NMDA) receptor. To elucidate the intricate signaling pathways governed by these receptors, researchers rely on specific pharmacological tools. Among the most pivotal of these is DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a competitive antagonist of the NMDA receptor. This technical guide provides a comprehensive overview of the use of DL-AP5 sodium salt in synaptic plasticity research, with a focus on its application in studying Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Mechanism of Action of DL-AP5

DL-AP5 is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more biologically active component. It acts as a selective antagonist at the glutamate (B1630785) binding site of the NMDA receptor. By competitively inhibiting the binding of the endogenous agonist glutamate, DL-AP5 prevents the opening of the NMDA receptor ion channel. This blockade is crucial for dissecting the contribution of NMDA receptor activation to various forms of synaptic plasticity. The sodium salt of DL-AP5 is highly soluble in water, making it convenient for use in physiological buffers.[1]

The activation of NMDA receptors is a critical event in the induction of both LTP and LTD. It requires the coincidence of two events: the binding of glutamate and the depolarization of the postsynaptic membrane to relieve the voltage-dependent block by magnesium ions (Mg2+). The subsequent influx of calcium ions (Ca2+) through the NMDA receptor channel triggers downstream signaling cascades that lead to long-lasting changes in synaptic strength. DL-AP5, by preventing this initial step of NMDA receptor activation, allows researchers to confirm the NMDA receptor-dependence of the observed synaptic plasticity.

Data Presentation: Quantitative Effects of DL-AP5

The following tables summarize the effective concentrations of DL-AP5 and its impact on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) as reported in various studies.

| Parameter | Concentration | Experimental Preparation | Effect | Reference |

| LTP Induction | 20 µM | Hippocampal CA1 slices | Complete prevention of fEPSP-LTP | [2] |

| 30 µM | Hippocampal CA3/CA1 synapses | Full inhibition of LTP induction | [3] | |

| 50 µM | Hippocampal slices (CA1) | Blocks LTP induction by Theta-Burst Stimulation (TBS) | [4][5] | |

| 50 µM | Basolateral amygdala slices | Fully blocked induction of STP and LTP | ||

| NMDA Receptor Current | 1 µM | Mouse prelimbic cortex brain slice | Reduction of evoked NMDAR current | [6] |

| 10 µM | Mouse prelimbic cortex brain slice | Further reduction of evoked NMDAR current | [6] | |

| 50 µM | Mouse prelimbic cortex brain slice | Full receptor antagonism | [6] | |

| LTD Induction | Not specified | Hippocampal slices | Blocked by D-AP5 | [7] |

| Compound | IC50 Value | Target | Effect | Reference |

| D-AP5 | 0.95 µM | LTP | Inhibition | [7] |

| 1.2 mM | T cell proliferation | Inhibition | [8] |

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol is adapted from established methods for preparing viable brain slices for electrophysiological recordings.[9][10][11]

Materials:

-

Rodent (rat or mouse)

-

Anesthesia (e.g., isoflurane)

-

Dissection tools (scissors, forceps)

-

Vibrating microtome (vibratome)

-

Sucrose-based cutting solution (ice-cold and carbogenated)

-

Artificial cerebrospinal fluid (aCSF) (carbogenated)

-

Recovery chamber

-

Water bath

Procedure:

-

Anesthetize the animal and rapidly decapitate.

-

Quickly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) sucrose-based cutting solution.

-

Isolate the hippocampus and mount it on the vibratome stage.

-

Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold cutting solution.

-

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Preparation of Artificial Cerebrospinal Fluid (aCSF)

Standard aCSF Recipe (for 1 Liter): [12][13]

| Component | Concentration (mM) | Weight (g) |

| NaCl | 125 | 7.305 |

| KCl | 2.5 | 0.186 |

| NaH2PO4 | 1.2 | 0.144 |

| NaHCO3 | 26 | 2.18 |

| D-Glucose | 12.5 | 2.252 |

| CaCl2 | 2 | 0.294 |

| MgSO4 | 2 | 0.493 |

Instructions:

-

Dissolve all salts except CaCl2 and MgSO4 in ~800 mL of distilled water while stirring.

-

Bubble the solution with carbogen (B8564812) (95% O2 / 5% CO2) for at least 15 minutes.

-

Add CaCl2 and MgSO4.

-

Adjust the pH to 7.3-7.4.

-

Bring the final volume to 1 Liter with distilled water.

-

Continuously bubble with carbogen.

Whole-Cell Patch-Clamp Recording and DL-AP5 Application

This protocol outlines the general steps for whole-cell patch-clamp recordings to measure synaptic currents.[14][15][16]

Materials:

-

Prepared hippocampal slices in a recording chamber continuously perfused with carbogenated aCSF.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Glass micropipettes (3-5 MΩ resistance).

-

Internal solution for the micropipette.

-

This compound salt stock solution.

Procedure:

-

Place a hippocampal slice in the recording chamber on the microscope stage.

-

Fill a glass micropipette with the internal solution and mount it on the micromanipulator.

-

Under visual guidance, approach a neuron in the desired region (e.g., CA1 pyramidal cell).

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs).

-

To study the effect of DL-AP5, perfuse the slice with aCSF containing the desired concentration of DL-AP5 (e.g., 50 µM).

-

After a stable baseline is achieved in the presence of DL-AP5, apply a stimulation protocol to induce LTP or LTD.

-

Wash out the DL-AP5 with regular aCSF to observe any recovery.

Induction of Long-Term Potentiation (LTP) using Theta-Burst Stimulation (TBS)

TBS is a physiologically relevant stimulation pattern for inducing LTP.[4][17][18]

Procedure:

-

Obtain a stable baseline of synaptic responses for at least 10-20 minutes.

-

Apply the TBS protocol to the stimulating electrode. A common TBS protocol consists of 10 trains of 4 pulses at 100 Hz, with the trains repeated at 5 Hz.[4][17]

-

Record the synaptic responses for at least 60 minutes post-TBS to assess the induction and maintenance of LTP.

-

To confirm the NMDA receptor-dependence of LTP, perform the same experiment in the presence of DL-AP5 (e.g., 50 µM). LTP induction should be blocked.[4][5]

Mandatory Visualizations

Signaling Pathway for NMDA Receptor-Dependent LTP

Caption: NMDA receptor-dependent LTP signaling cascade and the inhibitory action of DL-AP5.

Experimental Workflow for Investigating LTP with DL-AP5

Caption: A typical experimental workflow for assessing the role of NMDA receptors in LTP using DL-AP5.

Conclusion

This compound salt remains an indispensable tool for neuroscientists studying synaptic plasticity. Its specific and potent antagonism of NMDA receptors provides a reliable method for determining the involvement of this critical receptor in processes such as LTP and LTD. By understanding its mechanism of action and employing rigorous experimental protocols, researchers can continue to unravel the complex molecular machinery that governs learning and memory. This guide serves as a foundational resource for both new and experienced investigators in the field, facilitating the design and execution of robust and informative experiments.

References

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 7. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. animalab.hu [animalab.hu]

- 10. Recording Synaptic Plasticity in Acute Hippocampal Slices Maintained in a Small-volume Recycling-, Perfusion-, and Submersion-type Chamber System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brain Slice Preparation (Theory) : Neurophysiology Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]

- 13. m.youtube.com [m.youtube.com]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. Patch Clamp Protocol [labome.com]

- 16. youtube.com [youtube.com]

- 17. Theta-Burst Stimulation of Primary Afferents Drives Long-Term Potentiation in the Spinal Cord and Persistent Pain via α2δ-1-Bound NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Learning and Memory with DL-AP5 Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) sodium salt, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in the fields of neuroscience and pharmacology. By selectively blocking the glutamate (B1630785) binding site on the NMDA receptor, DL-AP5 has become an indispensable tool for elucidating the molecular mechanisms underpinning learning, memory, and synaptic plasticity.[1][2] This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Mechanism of Action

DL-AP5 is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more biologically active component. It acts as a selective and competitive antagonist at the glutamate recognition site of the NMDA receptor.[2] The activation of NMDA receptors is a cornerstone of synaptic plasticity, particularly a process known as long-term potentiation (LTP), which is widely considered a cellular correlate of learning and memory.[1][3] By binding to the NMDA receptor, DL-AP5 prevents the influx of Ca2+ ions that is critical for the induction of LTP.[2][4] This blockade of NMDA receptor-dependent synaptic plasticity makes DL-AP5 a powerful tool to investigate the role of these receptors in various cognitive functions.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for DL-AP5, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of DL-AP5

| Parameter | Preparation | Concentration/Value | Effect | Reference |

| Full Receptor Antagonism | Mouse Prelimbic Cortex Slices | 50 µM | Complete abolishment of evoked NMDA receptor currents. | [6] |

| Evoked NMDAR Current Reduction | Mouse Prelimbic Cortex Slices | 1 µM and 10 µM | Partial reduction of evoked NMDA receptor currents. | [6] |

| LTP Blockade | Rat Hippocampal CA1 | 20 µM | Completely prevented field Excitatory Postsynaptic Potential (fEPSP)-LTP. | [3] |

| IC50 (vs. 40 µM NMDA) | Cortical Wedges | 3.7 ± 0.32 µM (for D-AP5) | Antagonism of NMDA-induced depolarization. | [7] |

| LTP Inhibition | Rat Hippocampal Slices | 100 µM (for D-AP5) | Did not induce LTD of field EPSPs in neonatal and juvenile slices. | [2] |

Table 2: In Vivo Administration and Behavioral Effects of DL-AP5

| Animal Model | Administration Route | Dosage/Concentration | Behavioral Task | Effect | Reference |

| Rats | Intracerebroventricular (i.c.v.) Infusion (osmotic minipumps) | 0–50 mM (of D-AP5) | Morris Water Maze | Linear dose-dependent impairment of spatial learning. | [8][9][10][11] |

| Rats | Intraperitoneal (i.p.) Injection | 0.05, 0.1, 1.0, 3.0, and 5.0 mg/kg | Sucrose (B13894) Intake | No significant effect on sucrose intake. | [12] |

| Rats | Intra-CA1 Injection | 0-10 µ g/rat | NMDA-induced effects | Significantly decreased the effect of NMDA. | [13] |

| Rats | Intracerebroventricular (i.c.v.) Injection | 5 and 10 nmol | Food Consumption | Caused a dose-dependent increase in food consumption. | [13] |

| Rats | Bilateral Entorhinal Cortex Injection | Not specified | Contextual Fear Conditioning | Impaired acquisition when injected pre-training. | [14] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key concepts.

NMDA Receptor-Dependent Long-Term Potentiation (LTP) Signaling Pathway

Caption: NMDA Receptor-Dependent LTP Signaling Cascade.

Experimental Workflow: Investigating DL-AP5 Effects on Spatial Learning using the Morris Water Maze

Caption: Morris Water Maze Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: In Vitro Electrophysiology - LTP Induction in Hippocampal Slices

This protocol is adapted from studies investigating the effect of DL-AP5 on LTP in the CA1 region of the hippocampus.[3]

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF).

-

Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single baseline stimuli (e.g., every 15-30 seconds) at an intensity that evokes 30-50% of the maximal fEPSP response.

-

Record a stable baseline for at least 20-30 minutes.

-

-

DL-AP5 Application and LTP Induction:

-

Bath-apply this compound salt at the desired concentration (e.g., 20-50 µM) for a pre-incubation period of 10-20 minutes.[3][6]

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to observe the effect on LTP induction.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the pre-HFS baseline.

-

Compare the degree of potentiation between control (ACSF only) and DL-AP5 treated slices.

-

Protocol 2: In Vivo Behavioral Assessment - Morris Water Maze

This protocol outlines the procedure for assessing the impact of DL-AP5 on spatial learning and memory in rodents.[8][15][16]

-

Apparatus:

-

A circular pool (1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint.

-

A hidden escape platform submerged 1-2 cm below the water surface.

-

Various distal visual cues are placed around the room.

-

A video tracking system to record and analyze the animal's swim path.

-

-

Drug Administration:

-

Acquisition Training:

-

Conduct 4 trials per day for 5-7 consecutive days.

-

For each trial, place the animal in the pool facing the wall at one of four quasi-random start locations.

-

Allow the animal to swim and find the hidden platform. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform), path length, and swim speed for each trial.

-

-

Probe Trial:

-

24 hours after the final training trial, conduct a single probe trial where the escape platform is removed.

-

Place the animal in the pool from a novel start location and allow it to swim for 60 seconds.

-

Measure the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

-

Data Analysis:

-

Analyze acquisition data using repeated measures ANOVA to compare learning curves between the DL-AP5 and vehicle control groups.

-

Analyze probe trial data using a t-test or one-way ANOVA to compare spatial memory retention.

-

Protocol 3: In Vivo Behavioral Assessment - Fear Conditioning

This protocol is designed to evaluate the role of NMDA receptors in fear learning and memory using DL-AP5.[17][18][19]

-

Apparatus:

-

A conditioning chamber equipped with a grid floor for delivering a mild footshock (unconditioned stimulus, US), a speaker for delivering an auditory cue (conditioned stimulus, CS), and a video camera to record freezing behavior.

-

-

Drug Administration:

-

Prior to the conditioning session, infuse DL-AP5 or vehicle directly into a specific brain region implicated in fear memory, such as the amygdala or hippocampus, via a surgically implanted cannula.[17]

-

-

Conditioning Phase:

-

Place the animal in the conditioning chamber and allow it to acclimate.

-

Present a series of CS-US pairings. For example, a 30-second tone followed immediately by a 0.5-second, 0.5 mA footshock.

-

The number of pairings can vary depending on the desired strength of the fear memory.

-

-

Contextual and Cued Fear Testing:

-

Contextual Test: 24 hours after conditioning, place the animal back into the same chamber (the context) for a set period (e.g., 5 minutes) without presenting the CS or US.

-

Cued Test: 48 hours after conditioning, place the animal in a novel context with different visual, tactile, and olfactory cues. After an acclimation period, present the auditory CS and measure freezing behavior.

-

-

Data Analysis:

-

Score the amount of time the animal spends freezing (a fear response characterized by the absence of all movement except for respiration).

-

Compare the percentage of freezing time between the DL-AP5 and vehicle groups for both the contextual and cued fear tests using a t-test or ANOVA.

-

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for neuroscience research. Its specific antagonism of the NMDA receptor allows for the precise dissection of the role of this receptor in the intricate processes of learning, memory, and synaptic plasticity. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize DL-AP5 in their investigations, ultimately contributing to a deeper understanding of cognitive function and the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. NMDA receptor - Wikipedia [en.wikipedia.org]

- 5. Involvement of the NMDA System in Learning and Memory - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 7. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro | Semantic Scholar [semanticscholar.org]

- 10. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Effects of pre- or post-training entorhinal cortex AP5 injection on fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. coconote.app [coconote.app]

- 17. jneurosci.org [jneurosci.org]

- 18. Second-order fear conditioning prevented by blocking NMDA receptors in amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reconsolidation and Extinction of Conditioned Fear: Inhibition and Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on DL-AP5 Sodium's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), particularly in its sodium salt form for enhanced solubility, is a cornerstone pharmacological tool in the field of neuroscience. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, it selectively blocks the glutamate (B1630785) binding site, thereby inhibiting ion channel activation and subsequent calcium influx. This mechanism of action makes DL-AP5 an invaluable agent for dissecting the role of NMDA receptors in a myriad of physiological and pathological processes. This technical guide provides an in-depth overview of the foundational research on DL-AP5's effects, with a focus on its quantitative pharmacological data, detailed experimental protocols for its use, and visualization of its impact on critical signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to elucidate the complexities of glutamatergic neurotransmission and develop novel therapeutics for neurological disorders.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the inhibitory effects of AP5 and its isomers on NMDA receptor activity and NMDA-dependent synaptic plasticity.

Table 1: Inhibitory Potency of AP5 and Related Compounds

| Compound | Preparation | IC50 (µM) | Target/Effect | Reference |

| D-AP5 | Rat Cortical Wedges | 3.7 ± 0.32 | Antagonism of 40 µM NMDA | [1] |

| DL-AP7 | Rat Cortical Wedges | 11.1 ± 2.1 | Antagonism of 40 µM NMDA | [1] |

| L-AP5 | Rat CA1 Pyramidal Neuron | 0.31 | Sensitization to depolarization | [2] |

Table 2: Inhibition of Synaptic Plasticity by D-AP5

| Plasticity Type | Preparation | IC50 (µM) | Notes | Reference |

| Long-Term Potentiation (LTP) | Rat Hippocampal Slices (CA1) | 0.95 | Single sigmoidal inhibition curve. | [3] |

| Short-Term Potentiation (STP) | Rat Hippocampal Slices (CA1) | Low: 0.16, High: 10.5 | Double sigmoidal inhibition curve, suggesting two components of STP. | [3] |

Table 3: Binding Affinity of D-AP5

| Ligand | Receptor/Site | Kd (µM) | Preparation | Reference |

| D-AP5 | NMDA Receptor | 1.4 | Not specified | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. This section outlines key experimental protocols frequently employed to study the effects of DL-AP5.

In Vitro Electrophysiology: Field Potential Recordings and Long-Term Potentiation (LTP)

This protocol is designed to assess the effect of DL-AP5 on synaptic plasticity in hippocampal slices.

Objective: To induce and record LTP in the CA1 region of the hippocampus and assess its blockade by DL-AP5.

Materials:

-

Rodent (rat or mouse)

-

Artificial cerebrospinal fluid (aCSF)

-

DL-AP5 sodium salt

-

Vibratome or tissue chopper

-

Recording chamber for brain slices

-

Bipolar stimulating electrode

-

Glass recording microelectrode filled with aCSF

-

Amplifier and data acquisition system

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the rodent.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.[5]

-

-

Electrode Placement:

-

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.

-

Place the stimulating electrode in the Schaffer collateral pathway (in the stratum radiatum of the CA1 region).[6]

-

Position the recording electrode in the stratum radiatum of CA1, downstream from the stimulating electrode, to record field excitatory postsynaptic potentials (fEPSPs).[6]

-

-

Baseline Recording:

-

Deliver single baseline stimuli (e.g., every 15-30 seconds) to evoke fEPSPs.

-

Adjust the stimulation intensity to elicit a response that is approximately 30-50% of the maximal amplitude.

-

Record a stable baseline for at least 20-30 minutes.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).[6]

-

-

Application of DL-AP5:

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS to assess the magnitude and stability of LTP.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the average baseline value.

-

Compare the degree of potentiation in control slices versus slices treated with DL-AP5. A significant reduction in the potentiation in the presence of DL-AP5 indicates its blockade of NMDA receptor-dependent LTP.[9]

-

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol allows for the detailed study of synaptic currents in individual neurons.

Objective: To record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and their inhibition by DL-AP5.

Materials:

-

As per field potential recording protocol, with the addition of:

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

-

Slice Preparation and Cell Visualization:

-

Prepare hippocampal or cortical slices as described above.

-

Visualize individual neurons (e.g., pyramidal cells) using a microscope with differential interference contrast (DIC) optics.

-

-

Pipette Preparation and Sealing:

-

Whole-Cell Configuration:

-

Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[12]

-

-

Recording NMDA Receptor-Mediated EPSCs:

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

To isolate NMDA receptor currents, it is common to block AMPA receptors with an antagonist like CNQX or NBQX.

-

To relieve the voltage-dependent magnesium block of the NMDA receptor, the cell can be held at a depolarized potential (e.g., +40 mV).[7]

-

Evoke synaptic responses by stimulating nearby afferent fibers.

-

-

Application of DL-AP5:

-

Bath-apply DL-AP5 at a known concentration (e.g., 50-100 µM) and observe the reduction in the NMDA receptor-mediated EPSC.[7]

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the evoked EPSCs before and after the application of DL-AP5.

-

In Vivo Behavioral Assay: Morris Water Maze

This assay assesses spatial learning and memory, processes known to be dependent on hippocampal NMDA receptors.

Objective: To evaluate the effect of DL-AP5 on the acquisition of a spatial learning task.

Materials:

-

Rodents (rats or mice)

-

Circular pool (water maze) filled with opaque water.[13]

-

Submerged escape platform.[14]

-

Video tracking system.

-

DL-AP5 for systemic or intracerebroventricular (ICV) administration.

Procedure:

-

Habituation:

-

Allow the animals to swim freely in the pool without the platform for 60 seconds to acclimate them to the environment.

-

-

Acquisition Training:

-

The training phase typically consists of multiple trials per day for several consecutive days.[14]

-

In each trial, the animal is placed in the pool at one of several predetermined start locations and allowed to swim until it finds the hidden platform.

-

If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.[15]

-

The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to distal cues in the room.[13]

-

-

DL-AP5 Administration:

-

Administer DL-AP5 (e.g., via ICV infusion) prior to the training sessions. The dose and timing will depend on the specific experimental question.

-

-

Probe Trial:

-

After the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool.

-

The animal is allowed to swim for a set duration (e.g., 60 seconds).

-

-

Data Analysis:

-

During acquisition, measure the escape latency (time to find the platform) and path length. A significant increase in these parameters in the DL-AP5 treated group compared to controls indicates an impairment in spatial learning.

-

During the probe trial, measure the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location. A reduction in these measures in the DL-AP5 group suggests impaired spatial memory.

-

In Vivo Behavioral Assay: Fear Conditioning

This assay is used to study associative fear learning and memory, which involves the amygdala and hippocampus.

Objective: To assess the role of NMDA receptors in the acquisition and consolidation of conditioned fear using DL-AP5.

Materials:

-

Rodents (rats or mice)

-

Conditioning chamber capable of delivering an auditory cue (conditioned stimulus, CS) and a mild footshock (unconditioned stimulus, US).

-

DL-AP5 for infusion into specific brain regions (e.g., amygdala or hippocampus).[16][17]

Procedure:

-

Habituation:

-

Place the animal in the conditioning chamber and allow for a period of exploration without any stimuli.

-

-

Conditioning:

-

Present the CS (e.g., a tone) for a specific duration (e.g., 30 seconds).

-

The termination of the CS is paired with the delivery of the US (a mild footshock).

-

Repeat this pairing for a set number of trials.

-

-

DL-AP5 Administration:

-

Infuse DL-AP5 into the target brain region before the conditioning session to investigate its effect on acquisition, or immediately after to assess its impact on consolidation.[17]

-

-

Contextual and Cued Fear Testing:

-

Contextual Fear: 24 hours after conditioning, place the animal back into the same chamber (the context) and measure freezing behavior in the absence of the CS and US.

-

Cued Fear: At a later time point (e.g., 48 hours after conditioning), place the animal in a novel context and present the CS. Measure freezing behavior during the CS presentation.

-

-

Data Analysis:

-

Quantify the percentage of time the animal spends freezing.

-

A reduction in freezing behavior in the DL-AP5 treated group compared to controls indicates an impairment in fear memory formation.

-

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental designs is essential for a clear understanding of DL-AP5's role in neuroscience research.

References

- 1. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. funjournal.org [funjournal.org]

- 6. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound salt | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 8. itlab.us [itlab.us]

- 9. researchgate.net [researchgate.net]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. axolbio.com [axolbio.com]

- 12. Patch Clamp Protocol [labome.com]

- 13. mmpc.org [mmpc.org]

- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. Effects of pre- or post-training entorhinal cortex AP5 injection on fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-AP5 Sodium for Neuropharmacology Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DL-2-Amino-5-phosphonopentanoic acid sodium salt (DL-AP5 sodium), a cornerstone tool in neuropharmacology research. We will delve into its core mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application in studying the central nervous system.

Core Concepts: Understanding this compound

DL-AP5 is a synthetic amino acid derivative that acts as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It exerts its effects by competing with the endogenous co-agonist glutamate (B1630785) at its binding site on the GluN2 subunits of the NMDA receptor complex.[1][2] The sodium salt form of DL-AP5 offers enhanced solubility in aqueous solutions, making it a convenient choice for a wide range of in vitro and in vivo experimental paradigms.

DL-AP5 is a racemic mixture, containing both the D- and L-isomers of 2-amino-5-phosphonopentanoic acid. The D-isomer, D-AP5, is the biologically active enantiomer, exhibiting significantly higher potency as an NMDA receptor antagonist than the L-isomer, L-AP5.[3] In fact, D-AP5 displays approximately 52-fold higher potency than L-AP5.[3]

The blockade of NMDA receptors by DL-AP5 prevents the influx of calcium ions (Ca²⁺) that normally occurs upon receptor activation. This Ca²⁺ influx is a critical trigger for a multitude of downstream signaling cascades that are fundamental to synaptic plasticity, the cellular mechanism underlying learning and memory.[4][5][6] Consequently, DL-AP5 is extensively used to investigate and inhibit NMDA receptor-dependent processes, most notably long-term potentiation (LTP).[7][8]

Quantitative Data and Physicochemical Properties

For reproducible and accurate experimental design, a clear understanding of the quantitative aspects and physical characteristics of this compound is essential.

| Property | Value | Reference |

| Synonyms | DL-2-Amino-5-phosphonovaleric acid sodium salt, DL-APV sodium | [9] |

| Molecular Formula | C₅H₁₁NNaO₅P | |

| Molecular Weight | 219.11 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water to 100 mM | |

| Storage | Store at room temperature, desiccated. Stock solutions should be stored at -20°C. | [9] |

| Purity | ≥98% | |

| CAS Number | 1303993-72-7 | [9] |

Pharmacological Data:

| Parameter | Compound | Value | Conditions | Reference |

| Potency Ratio (D-isomer vs. L-isomer) | D-AP5 vs. L-AP5 | ~52-fold higher potency for D-AP5 | [3] | |

| IC₅₀ | D-AP5 | 3.7 ± 0.32 µM | Antagonism of 40 µM NMDA in cortical wedges | [10] |

| Order of Potency (Displacement of L-[³H]glutamate) | D-AP5 > DL-AP5 | Crude postsynaptic densities from rat brain | [11] | |

| Effective Concentration for LTP Inhibition | DL-AP5 | 20-50 µM | Complete blockade of hippocampal CA1 LTP | [7][8][12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by DL-AP5 and a typical experimental workflow.

NMDA Receptor Signaling Pathway Blockade by DL-AP5

The following diagram illustrates the central role of the NMDA receptor in synaptic plasticity and how DL-AP5 intervenes in this pathway.

Experimental Workflow: Investigating LTP Inhibition

This diagram outlines a typical workflow for an electrophysiology experiment designed to study the effect of DL-AP5 on Long-Term Potentiation (LTP).

Detailed Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the induction and recording of LTP in acute hippocampal slices and its blockade by this compound.

1. Preparation of Solutions:

-

Artificial Cerebrospinal Fluid (ACSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose. Prepare fresh and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂).

-

Cutting Solution (ice-cold, in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose. Continuously bubble with carbogen.

-

This compound Stock Solution: Prepare a 50 mM stock solution in deionized water. Store at -20°C. On the day of the experiment, dilute in ACSF to a final concentration of 50 µM.

2. Acute Hippocampal Slice Preparation:

-

Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care and use committee protocols.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.

-

Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

-

Transfer the slices to a holding chamber containing carbogenated ACSF at 32-34°C for at least 30 minutes to recover.

-

After recovery, maintain the slices at room temperature in carbogenated ACSF until recording.

3. Electrophysiological Recording:

-

Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with carbogenated ACSF at a rate of 2-3 ml/min.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[13]

-

Deliver baseline test pulses (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal amplitude.

-

Record a stable baseline for at least 20-30 minutes.

4. LTP Induction and DL-AP5 Application:

-

After establishing a stable baseline, switch the perfusion to ACSF containing 50 µM this compound (or vehicle for control experiments) and perfuse for at least 20 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.[7]

-

Continue recording fEPSPs for at least 60 minutes post-HFS.

5. Data Analysis:

-

Measure the initial slope of the fEPSPs.

-

Normalize the fEPSP slopes to the average baseline value.

-

Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.

-

Compare the degree of potentiation in the control (vehicle) and DL-AP5 treated groups to determine the effect of NMDA receptor blockade on LTP.

In Vitro Cellular Assay: Calcium Imaging

This protocol outlines a method for measuring NMDA receptor-mediated calcium influx in cultured neurons and its inhibition by this compound.

1. Cell Culture and Dye Loading:

-

Culture primary hippocampal or cortical neurons on glass coverslips.

-

Load the cells with a calcium indicator dye, such as Fura-2 AM (2-5 µM), in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-45 minutes at 37°C.[14][15]

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

2. Calcium Imaging:

-

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with a magnesium-free HBSS to relieve the voltage-dependent magnesium block of the NMDA receptor.

-

Acquire baseline fluorescence images.

-

Stimulate the cells with NMDA (e.g., 50-100 µM) and glycine (B1666218) (co-agonist, e.g., 10 µM) to induce calcium influx.

-

For the experimental group, pre-incubate the cells with this compound (e.g., 50-100 µM) for 5-10 minutes before co-application with NMDA and glycine.

-

Record the changes in intracellular calcium concentration, typically by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).[14]

3. Data Analysis:

-

Calculate the change in fluorescence ratio over time for individual cells.

-

Quantify the peak calcium response to NMDA stimulation in the presence and absence of DL-AP5.

-

Compare the responses to determine the inhibitory effect of DL-AP5 on NMDA receptor-mediated calcium influx.

In Vivo Behavioral Study: Morris Water Maze

This protocol describes the use of the Morris Water Maze to assess the role of NMDA receptors in spatial learning and memory, and the effect of DL-AP5 administration.

1. Animals and Surgical Preparation:

-

Use adult rodents (e.g., rats or mice) as subjects.

-

Surgically implant a guide cannula into the lateral ventricle for intracerebroventricular (ICV) injections, allowing for the direct administration of DL-AP5 to the brain. Allow for a recovery period of at least one week.

2. Morris Water Maze Apparatus:

-

A large circular pool (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C).

-

A hidden escape platform submerged just below the water surface.

-

Various distal visual cues are placed around the room and remain constant throughout the experiment.

3. Behavioral Protocol:

-

Habituation: Allow the animals to swim freely in the pool for 60 seconds without the platform on the day before training.

-

Acquisition Training:

-

Administer this compound (e.g., 5-10 nmol in sterile saline) or vehicle via ICV injection 15-30 minutes before the training session each day.

-

Conduct 4 trials per day for 5 consecutive days.

-

In each trial, release the animal into the pool from one of four randomized starting positions, facing the wall.

-

Allow the animal to search for the hidden platform for a maximum of 60 seconds. If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within 60 seconds, gently guide it to the platform.

-

Record the escape latency (time to find the platform) and the path length using a video tracking system.

-

-

Probe Trial:

-

24 hours after the final training trial, remove the platform from the pool.

-

Administer DL-AP5 or vehicle as before.

-

Allow the animal to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

4. Data Analysis:

-

Analyze the escape latency and path length across the training days to assess learning.

-

Compare the performance of the DL-AP5 and vehicle groups to determine the effect of NMDA receptor blockade on spatial learning.

-

In the probe trial, compare the time spent in the target quadrant between the groups to assess spatial memory consolidation and retrieval.

Conclusion

This compound remains an indispensable tool for neuropharmacologists. Its well-characterized mechanism as a competitive NMDA receptor antagonist, coupled with its ease of use in a variety of experimental settings, allows for the precise dissection of the role of NMDA receptors in a vast array of neurological processes. This guide provides a foundational understanding and practical protocols to empower researchers in their exploration of the complexities of the central nervous system. As with any pharmacological agent, careful experimental design, appropriate controls, and thorough data analysis are paramount for generating robust and meaningful results.

References

- 1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound salt | NMDA Receptors | Tocris Bioscience [tocris.com]

- 4. NMDA receptor-dependent signaling pathways that underlie amyloid beta-protein disruption of LTP in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CaMKII translocation requires local NMDA receptor-mediated Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. usbio.net [usbio.net]

- 10. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of L-[3H]glutamate, D-[3H]aspartate, DL-[3H]AP5 and [3H]NMDA as ligands for NMDA receptors in crude postsynaptic densities from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound salt | NMDA receptor antagonist | Hello Bio [hellobio.com]

- 13. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 15. Calcium Imaging in mDA neurons [protocols.io]

Understanding the Racemic Nature of DL-AP5: A Technical Guide for Researchers

For Immediate Release